molecular formula C21H13NO B12554429 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine CAS No. 143101-41-1

2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine

Cat. No.: B12554429
CAS No.: 143101-41-1
M. Wt: 295.3 g/mol
InChI Key: VMXKQOJRHGCQFO-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of furo[3,2-b]pyridines, which are known for their versatile pharmacological properties, including anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, enabling a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine involves its interaction with key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt cellular signaling, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its phenylethynyl group contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

143101-41-1

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

2-phenyl-5-(2-phenylethynyl)furo[3,2-b]pyridine

InChI

InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-18-13-14-20-19(22-18)15-21(23-20)17-9-5-2-6-10-17/h1-10,13-15H

InChI Key

VMXKQOJRHGCQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC3=C(C=C2)OC(=C3)C4=CC=CC=C4

Origin of Product

United States

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